molecular formula C26H27N3O4S2 B2662811 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-55-9

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2662811
M. Wt: 509.64
InChI Key: XYJHYFKOQMYDBA-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 3,4-dihydroquinolin-1(2H)-yl group, a sulfonyl group, a benzamido group, and a tetrahydrocyclohepta[b]thiophene group . Each of these groups can contribute to the overall properties of the compound, such as its reactivity, solubility, and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group and the tetrahydrocyclohepta[b]thiophene group would both contribute to the rigidity of the molecule, while the sulfonyl and benzamido groups could potentially form hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups or substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the structure of the compound .

Scientific Research Applications

Structural Studies and Synthesis Methods

  • Structural Characterization : A study by Abbasi et al. (2011) on a related compound, "3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide," highlighted its synthesis and structural elucidation through crystallographic study, revealing interactions responsible for the stability of its structure (Abbasi et al., 2011).
  • Synthetic Approaches : Elkholy and Morsy (2006) discussed the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showcasing the reactivity of similar compounds towards various reagents and their antimicrobial activity, indicating a methodological insight into synthesizing structurally related compounds (Elkholy & Morsy, 2006).

Biological and Pharmacological Activities

  • Antimicrobial Activities : Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a precursor similar to the compound of interest, highlighting its antimicrobial properties, providing an example of potential biological activities (Patel & Patel, 2010).
  • Cancer Research Applications : A study by Ravichandiran et al. (2019) on phenylaminosulfanyl-1,4‐naphthoquinone derivatives, related in structural complexity, demonstrated potent cytotoxic activities against human cancer cell lines, indicating the therapeutic potential of complex organic molecules (Ravichandiran et al., 2019).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, biological activity, and potential applications .

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c27-24(30)23-20-9-2-1-3-11-22(20)34-26(23)28-25(31)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-4-5-10-21(17)29/h4-5,7,10,12-15H,1-3,6,8-9,11,16H2,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJHYFKOQMYDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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